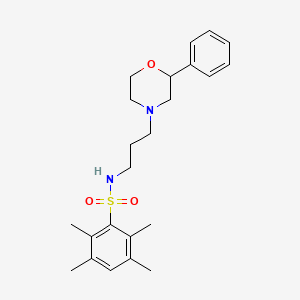

2,3,5,6-tetramethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide

Description

2,3,5,6-Tetramethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 2,3,5,6-tetramethyl-substituted aromatic core linked to a 3-(2-phenylmorpholino)propylamine moiety. The compound’s sulfonamide group and substituted morpholine side chain are critical for interactions with biological targets, such as ion channels or proteases .

Properties

IUPAC Name |

2,3,5,6-tetramethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O3S/c1-17-15-18(2)20(4)23(19(17)3)29(26,27)24-11-8-12-25-13-14-28-22(16-25)21-9-6-5-7-10-21/h5-7,9-10,15,22,24H,8,11-14,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKFIOZNVZGJSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,3,5,6-Tetramethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action associated with this sulfonamide derivative.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzenesulfonamide core and a morpholino side chain. Its molecular formula is , with a molecular weight of approximately 354.49 g/mol.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, related benzenesulfonamides have been shown to inhibit carrageenan-induced paw edema in rats by up to 94% at specific concentrations . The anti-inflammatory mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. In studies involving benzenesulfonamide derivatives:

- E. coli : Minimum Inhibitory Concentration (MIC) of 6.72 mg/mL.

- S. aureus : MIC of 6.63 mg/mL.

- P. aeruginosa and S. typhi : MICs of 6.67 and 6.45 mg/mL respectively .

This antimicrobial activity suggests that the compound could be effective in treating infections caused by these pathogens.

Antioxidant Activity

Some studies have reported antioxidant properties for related sulfonamides. The ability to scavenge free radicals may contribute to their anti-inflammatory effects and overall therapeutic potential. For example, one derivative showed an IC50 comparable to Vitamin C, indicating significant antioxidant capacity .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and microbial metabolism.

- Modulation of Cytokine Production : It could affect the production of cytokines that mediate inflammatory responses.

- Direct Interaction with Microbial Cells : The structure may allow for direct binding to bacterial membranes or intracellular targets.

Case Studies

A study conducted on the efficacy of similar sulfonamides highlighted their potential in reducing inflammation and fighting infections in animal models. These findings support the hypothesis that this compound could be developed as a therapeutic agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzenesulfonamide Core

- 3-Chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide (CAS 954064-32-5) Key Difference: Chlorine substitution at the 3-position of the benzene ring and a dimethylaminophenylpropyl side chain. The dimethylamino group may increase solubility in aqueous environments but reduce blood-brain barrier penetration .

Modifications in the Morpholino-Propyl Side Chain

- 3-Chloro-4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide Key Difference: Methoxy and chlorine substituents on the benzene ring. The chlorine atom may stabilize the molecule’s conformation via halogen bonding .

- 4-Isobutoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide Key Difference: Isobutoxy substituent at the 4-position of the benzene ring.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Potential Applications |

|---|---|---|---|---|

| 2,3,5,6-Tetramethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide | C24H33N3O3S | 443.6 | 2,3,5,6-Tetramethyl; 2-phenylmorpholino | Enzyme inhibition, receptor modulation |

| 2,3,5,6-Tetramethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide | C20H31N3O3S | 393.5 | 2,3,5,6-Tetramethyl; morpholino (no phenyl) | Intermediate for hydrophilic analogs |

| 3-Chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzenesulfonamide | C17H21ClN2O2S | 352.9 | 3-Chloro; dimethylaminophenylpropyl | Anticancer or antimicrobial agents |

| 3-Chloro-4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide | C23H28ClN3O4S | 478.0 | 3-Chloro; 4-methoxy; 2-phenylmorpholino | Targeted kinase inhibitors |

| 4-Isobutoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide | C23H32N2O4S | 432.6 | 4-Isobutoxy; 2-phenylmorpholino | Lipophilic drug candidates |

Research Findings and Implications

- Lipophilicity and Bioavailability: The 2-phenylmorpholino group in the target compound enhances lipophilicity (predicted logP ~3.5), favoring passive diffusion across cell membranes compared to morpholino analogs without phenyl substitution (logP ~2.8) .

- Metabolic Stability : Compounds with bulky substituents (e.g., isobutoxy) may exhibit slower hepatic clearance but increased risk of toxicity due to accumulation in lipid-rich tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.